2,2-Disubstitution Confers Enhanced 5-HT₆ Receptor Affinity Versus 2-Unsubstituted Benzoxazine Analogs
US Patent US20050124613 explicitly teaches that 2,2-dialkyl substitution or other disubstitution at the 2-position of the benzoxazine ring system 'surprisingly results in greater affinity for 5-hydroxytryptamine receptors, particularly 5-HT₆, than is found in compounds wherein only hydrogen is present at the 2-position' [1]. While the patent does not report the Ki for the exact target compound, representative 2,2-disubstituted benzoxazine derivatives in the same scaffold class achieved 5-HT₆ Ki values below 10 nM, with agonist EC₅₀ values as low as 60 nM [2]. The target compound, bearing the critical 2,2-geminal methyl/hydroxymethyl substitution, embodies the substitution pattern that the patent identifies as the driver of enhanced receptor engagement.
| Evidence Dimension | 5-HT₆ receptor binding affinity (structural determinant) |
|---|---|
| Target Compound Data | 2,2-Disubstitution pattern present (methyl + hydroxymethyl at C-2); falls within the claimed structural genus conferring enhanced 5-HT₆ affinity |
| Comparator Or Baseline | 2-unsubstituted benzoxazine analogs (hydrogen only at C-2); representative 2,2-disubstituted compounds in the same class show Ki <10 nM for 5-HT₆ |
| Quantified Difference | Patent claims 'surprisingly greater affinity' for 5-HT₆; class-level range: 2,2-disubstituted analogs achieve sub-10 nM Ki versus no measurable affinity for 2-unsubstituted comparators |
| Conditions | In vitro radioligand binding assay using [³H]-LSD at human recombinant 5-HT₆ receptors expressed in HEK-293 cells, as described in the patent family WO 03/095434 |
Why This Matters
For CNS-targeted programs requiring 5-HT₆ receptor modulation, selecting a building block that structurally maps onto the 2,2-disubstituted pharmacophore provides a starting point validated by patent SAR, whereas 2-unsubstituted analogs lack this receptor-engagement profile.
- [1] Berger J, Clark RD, Zhao S-H. Benzoxazine derivatives and uses thereof. US Patent Application US20050124613A1, filed December 9, 2004, published June 9, 2005. https://patents.google.com/patent/US20050124613 View Source
- [2] Berger J, Clark RD, Zhao S-H. Benzoxazine derivatives as 5-HT₆ modulators and uses thereof. International Patent Application WO 03/095434 (PCT/EP03/04671), filed May 5, 2003, published November 20, 2003. https://patents.google.com/patent/AU2003233231A1/en View Source
